Pomalidomide-C3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-C3-OH is a derivative of pomalidomide, an immunomodulatory agent used primarily in the treatment of multiple myeloma. Pomalidomide itself is a thalidomide analogue, known for its potent anti-inflammatory and anti-cancer properties. The compound has gained significant attention in the scientific community due to its enhanced efficacy and reduced toxicity compared to its predecessors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-C3-OH typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions, including reduction and cyclization, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves high-yield reactions and efficient purification steps to ensure the final product’s purity exceeds 99% . Continuous flow synthesis has also been explored to improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-C3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions are commonly used in the synthesis of this compound, particularly in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amines.
Scientific Research Applications
Pomalidomide-C3-OH has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: This compound is primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Pomalidomide-C3-OH exerts its effects through multiple mechanisms:
Inhibition of Angiogenesis: The compound directly inhibits the formation of new blood vessels, which is crucial for tumor growth.
Immunomodulation: It enhances the immune system’s ability to attack cancer cells by increasing the activity of T-cells and natural killer cells.
Induction of Apoptosis: This compound induces programmed cell death in cancer cells, thereby reducing tumor size.
Comparison with Similar Compounds
Pomalidomide-C3-OH is compared with other similar compounds such as thalidomide and lenalidomide. While all three compounds belong to the same class of immunomodulatory drugs, this compound has shown improved efficacy and a better toxicity profile . Thalidomide, the parent compound, was the first to demonstrate anti-cancer activity but had significant side effects. Lenalidomide, a more potent analogue, improved upon thalidomide’s efficacy but still had limitations. This compound, the latest in this series, offers the best balance of efficacy and safety .
List of Similar Compounds
- Thalidomide
- Lenalidomide
- CC-220 (Iberdomide)
Properties
Molecular Formula |
C16H17N3O5 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O5/c20-8-2-7-17-10-4-1-3-9-13(10)16(24)19(15(9)23)11-5-6-12(21)18-14(11)22/h1,3-4,11,17,20H,2,5-8H2,(H,18,21,22) |
InChI Key |
VESILCAPQNJVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.